molecular formula C18H23Na2O5P B12723841 Estradiol 3-phosphate disodium CAS No. 136790-41-5

Estradiol 3-phosphate disodium

Cat. No.: B12723841
CAS No.: 136790-41-5
M. Wt: 396.3 g/mol
InChI Key: SASABDNVCFTKGR-LBARCDFESA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estradiol 3-phosphate disodium (CAS Number: 136790-41-5) is a sodium salt of a phosphate ester of estradiol with the molecular formula C18H23Na2O5P and a molecular weight of 396.3 g/mol . This compound serves as a crucial synthetic intermediate and precursor in pharmaceutical research, most notably for the synthesis of estramustine phosphate disodium , a dual-acting agent used in clinical studies for prostate cancer. Estramustine phosphate is a conjugate molecule that functions both as a chemotherapeutic cytostatic agent, due to its normustine group, and as an estrogen, due to its estradiol component . Upon administration, the phosphate ester moiety is rapidly cleaved by phosphatase enzymes, releasing the active parent compound, estradiol, making it a prodrug . Researchers value this compound for exploring steroid hormone chemistry, prodrug strategies to enhance solubility, and the mechanisms of estrogenic and cytostatic conjugates in biological systems. This product is intended for research purposes in a controlled laboratory environment only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

136790-41-5

Molecular Formula

C18H23Na2O5P

Molecular Weight

396.3 g/mol

IUPAC Name

disodium;[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] phosphate

InChI

InChI=1S/C18H25O5P.2Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;;/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H2,20,21,22);;/q;2*+1/p-2/t14-,15-,16+,17+,18+;;/m1../s1

InChI Key

SASABDNVCFTKGR-LBARCDFESA-L

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

Synthetic Pathways and Chemical Derivatization of Estradiol 3 Phosphate Disodium

Methodologies for Chemical Synthesis of Estradiol (B170435) Phosphate (B84403) Esters

The creation of estradiol phosphate esters is a key strategy for improving the aqueous solubility and bioavailability of estradiol and its derivatives. This approach transforms the hydrophobic steroid into a more water-soluble prodrug that can be readily cleaved by endogenous enzymes, such as phosphatases, to release the active estradiol molecule in the body.

The general methodology involves the reaction of estradiol or a protected estradiol derivative with a suitable phosphorylating agent. A common class of reagents used for this purpose is phosphoryl chlorides. For instance, a general synthesis may involve reacting an estradiol analog with a selected phosphoryl chloride under controlled reaction conditions to form the desired phosphate ester. nih.govamazonaws.com The choice of the specific phosphorylating agent and reaction conditions is critical for achieving high yield and purity. The synthesis of related compounds like 2-methoxyestradiol (B1684026) 3-phosphate has been successfully achieved, demonstrating the viability of this prodrug strategy. nih.gov

Influence of Reaction Conditions on Product Purity and Yield

The success of the synthesis of Estradiol 3-phosphate disodium (B8443419) is highly dependent on the careful control of reaction conditions. Factors such as temperature, solvent, catalyst, and reaction time can significantly impact the yield, purity, and the ratio of desired to undesired products (e.g., C17-phosphate or C3,C17-diphosphate).

For the phosphorylation step, the choice of solvent is crucial for ensuring the solubility of the steroid substrate and reagents. Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often employed. The selection of the base must be precise enough to selectively deprotonate the C3 phenol (B47542) without significantly affecting the C17 alcohol.

The purity of the final product is also contingent on the stereochemical integrity of the estradiol starting material. The synthesis of the estradiol backbone itself, often achieved by the reduction of estrone (B1671321), is sensitive to reaction conditions. For example, in the reduction of estrone to estradiol, temperature plays a critical role in determining the stereochemical outcome at the C17 position.

Table 1: Effect of Temperature on Stereoisomer Formation During Estrone Reduction
Reaction Temperature (°C)Purity of 17β-Estradiol (%)Amount of 17α-Estradiol Isomer (%)
0 to 596.851.71
-10 to -5~99.0~0.1

As shown in Table 1, conducting the reduction at lower temperatures (e.g., -10 to -5°C) significantly increases the stereoselectivity of the reaction, yielding a much higher purity of the desired 17β-estradiol and minimizing the formation of the less active 17α-isomer. This high-purity starting material is essential for obtaining a final product of high quality. Subsequent purification steps, such as chromatography and recrystallization, are employed to remove any remaining impurities, unreacted starting materials, or side products.

Isomeric and Stereochemical Considerations in Synthesis

Stereochemistry is a fundamental aspect of the synthesis of Estradiol 3-phosphate, as the biological activity of estradiol is critically dependent on its three-dimensional structure. The natural and most potent form of estradiol is 17β-estradiol.

The key stereochemical considerations in the synthesis are:

Biochemical Transformations and Enzymatic Hydrolysis

Substrate Recognition by Phosphatases

The primary step in the bioactivation of Estradiol (B170435) 3-phosphate disodium (B8443419) is its hydrolysis by phosphatases, enzymes that catalyze the removal of a phosphate (B84403) group from a substrate. This dephosphorylation is a critical event, converting the water-soluble, inactive prodrug into the lipophilic, active hormone estradiol.

Various phosphatases exhibit the ability to hydrolyze Estradiol 3-phosphate, with differing degrees of specificity. Notably, acid and alkaline phosphatases are key enzyme families involved in this process. Human placental acid phosphatase III has been identified as having 17β-estradiol 3-phosphate phosphohydrolase activity archive.orgojp.gov. This suggests a specific recognition of the estradiol-phosphate moiety by this enzyme.

Alkaline phosphatases (ALPs), particularly the human placental alkaline phosphatase (PLAP), are also implicated in the metabolism of steroid phosphates. The crystal structure of PLAP reveals a hydrophobic pocket in proximity to the active site, which could accommodate the steroid nucleus of substrates like Estradiol 3-phosphate news-medical.net. This structural feature supports the potential for PLAP to act on steroid phosphates. While phosphatases are generally known for their broad substrate specificity, the structural characteristics of certain isoenzymes suggest an adaptation for recognizing and processing specific types of phosphorylated molecules, including steroids.

The efficiency of the dephosphorylation of Estradiol 3-phosphate disodium by various phosphatases can be described by kinetic parameters such as the Michaelis constant (K_m) and the maximum velocity (V_max). However, specific K_m and V_max values for the hydrolysis of this compound by specific human phosphatases are not extensively documented in the available literature.

General kinetic studies of phosphatases with various substrates provide a framework for understanding these processes. For instance, human placental alkaline phosphatase exhibits Michaelis-Menten kinetics, and its activity is influenced by factors such as pH and the concentration of phosphate ions, which can act as inhibitors nih.govnih.gov. The kinetics of steroid sulfatase, another enzyme involved in steroid conjugate metabolism, have been studied with phosphate ions acting as mixed inhibitors, affecting both K_m and V_max nih.gov. It is plausible that similar inhibitory mechanisms by phosphate ions could modulate the dephosphorylation of Estradiol 3-phosphate.

The table below summarizes the conceptual kinetic parameters for the dephosphorylation of Estradiol 3-phosphate, based on general phosphatase kinetics.

EnzymeSubstrateK_m (Conceptual)V_max (Conceptual)Inhibitors
Acid PhosphataseEstradiol 3-phosphateModerate affinityDependent on enzyme concentration and tissue typeTartrate
Alkaline PhosphataseEstradiol 3-phosphateVariable affinity depending on isoenzymeHigh in tissues like placenta and liverPhosphate ions

Interconversion with Other Steroid Conjugates and Unconjugated Metabolites

Following its potential dephosphorylation, the resulting estradiol can be subject to a wide array of metabolic conversions, including conjugation with sulfates and glucuronides, as well as oxidation-reduction reactions.

Estradiol metabolism involves a dynamic interplay between conjugated and unconjugated forms. The primary conjugation reactions for estradiol are sulfation and glucuronidation, catalyzed by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), respectively. The reverse reactions are catalyzed by steroid sulfatase (STS) and β-glucuronidases.

Conceptually, a dynamic equilibrium can exist between phosphorylated, sulfated, and glucuronidated steroids. While direct enzymatic conversion of Estradiol 3-phosphate to a sulfated or glucuronidated form has not been described, it is plausible that once dephosphorylated to estradiol, the molecule can then enter the sulfation or glucuronidation pathways news-medical.netclinpgx.org. The balance between the activities of phosphatases, sulfatases, and glucuronidases in a particular tissue would determine the local concentration of active estradiol. For instance, high phosphatase activity coupled with low sulfotransferase activity would favor the accumulation of unconjugated estradiol.

The sulfation pathway is particularly significant for estrogens. Estrone (B1671321) sulfate (B86663) (E1S) is a major circulating estrogen and can be converted to the more potent estradiol in peripheral tissues through the action of steroid sulfatase and hydroxysteroid dehydrogenases archive.org. This highlights the importance of the interplay between different conjugation states in regulating estrogenic activity.

Once Estradiol 3-phosphate is hydrolyzed to estradiol, hydroxysteroid dehydrogenases (HSDs) play a crucial role in its further metabolism. These enzymes catalyze the interconversion between 17-hydroxysteroids and 17-ketosteroids.

Specifically, 17β-hydroxysteroid dehydrogenases (17β-HSDs) are responsible for the reversible conversion of the potent estradiol (E2) to the less active estrone (E1). Different isoforms of 17β-HSD exist, with some favoring the reductive reaction (E1 to E2) and others the oxidative reaction (E2 to E1). For example, 17β-HSD type 1 primarily catalyzes the conversion of estrone to estradiol, thereby increasing local concentrations of the more active estrogen nih.gov. Conversely, 17β-HSD type 2 favors the oxidative pathway, inactivating estradiol.

The expression and activity of these 17β-HSD isoforms vary between tissues, providing a mechanism for tissue-specific regulation of estrogenic activity. Following the initial dephosphorylation of Estradiol 3-phosphate, the resulting estradiol can be either utilized directly by the cell or its activity can be modulated through conversion to estrone by oxidative 17β-HSDs.

Cellular and Tissue-Specific Expression of Metabolizing Enzymes

The biochemical transformations of this compound are highly dependent on the cellular and tissue-specific expression of the relevant metabolizing enzymes.

Phosphatases: Alkaline and acid phosphatases are widely distributed throughout the body.

Alkaline Phosphatase (ALP): High concentrations of ALP are found in the liver, bone, kidney, intestine, and placenta wikipedia.org. The placental isoenzyme (PLAP), in particular, is expressed at high levels in the syncytiotrophoblast of the placenta.

Acid Phosphatase (ACP): These enzymes are found in various tissues, including the prostate, bone, and platelets. As mentioned, a specific acid phosphatase with activity towards estradiol 3-phosphate is present in the human placenta archive.orgojp.gov.

Sulfotransferases and Sulfatases:

Estrogen Sulfotransferase (SULT1E1): This enzyme is responsible for the sulfation of estrogens and is expressed in tissues such as the liver, endometrium, and breast cancer cells.

Steroid Sulfatase (STS): STS, which hydrolyzes steroid sulfates, is widely distributed, with significant expression in the placenta, endometrium, and breast tissue archive.org.

Hydroxysteroid Dehydrogenases: The tissue distribution of 17β-HSD isoforms is a key determinant of local estrogen metabolism.

17β-HSD Type 1: Predominantly found in the ovary and placenta, and also in peripheral tissues like breast and endometrium in the context of disease nih.gov.

17β-HSD Type 12: This isoform is also involved in the conversion of estrone to estradiol and is expressed in various tissues, with increased activity observed in differentiated adipocytes nih.gov.

The following table provides a summary of the tissue-specific expression of key enzymes involved in the metabolism of Estradiol 3-phosphate and its downstream products.

Enzyme FamilySpecific Enzyme(s)Key Tissues of ExpressionPrimary Function in Estradiol Metabolism
Phosphatases Alkaline Phosphatase (Placental, Liver/Bone/Kidney isoenzymes), Acid Phosphatase (Placental)Placenta, Liver, Bone, Kidney, Intestine, ProstateDephosphorylation of Estradiol 3-phosphate to Estradiol
Sulfotransferases SULT1E1Liver, Endometrium, Breast TissueSulfation of Estradiol (inactivation)
Sulfatases Steroid Sulfatase (STS)Placenta, Endometrium, Breast TissueDesulfation of Estrone Sulfate (activation)
Hydroxysteroid Dehydrogenases 17β-HSD Type 1, 17β-HSD Type 12Ovary, Placenta, Breast Tissue, Adipose TissueInterconversion of Estradiol and Estrone

Molecular and Cellular Interactions in Experimental Systems

Estradiol (B170435) Release and Subsequent Estrogen Receptor Binding Mechanisms

The initial step in the action of Estradiol 3-phosphate disodium (B8443419) is its conversion to estradiol. This process is catalyzed by ubiquitously expressed enzymes called phosphatases, which hydrolyze the phosphate (B84403) group from the estradiol molecule. Once freed, estradiol can diffuse across cell membranes to interact with its cognate receptors located within the cytoplasm and nucleus, as well as on the plasma membrane.

Estradiol's interaction with Estrogen Receptor Alpha (ERα) has been a central focus of research, particularly in the context of breast cancer. In cellular models such as the ERα-positive MCF-7 breast cancer cell line, estradiol binding induces a conformational change in the receptor, leading to its dimerization and subsequent translocation to the nucleus. This process is often accompanied by the phosphorylation of ERα at specific sites, such as serine 118 and serine 167, which can modulate its transcriptional activity nih.gov.

Studies in MCF-7 and HeLa cells have been instrumental in elucidating the network of proteins that interact with ERα upon estradiol binding. These "interactomes" consist of a diverse array of co-activator and co-repressor proteins that ultimately determine the transcriptional output of ERα-target genes researchgate.netresearchgate.net. For instance, the binding of estradiol can lead to the recruitment of co-activators like SRC-1, which enhance the transcriptional activity of the receptor dtic.mil. Conversely, in the presence of antagonists, a different set of co-repressors may be recruited, leading to the silencing of gene expression.

It has also been observed that estradiol can induce the degradation of the ERα protein itself. This ligand-induced down-regulation is a mechanism to control the duration and intensity of the estrogenic signal. In MCF-7 cells, this process is mediated by the ubiquitin-proteasome pathway and is tightly linked to the transcriptional activity of the receptor.

Cellular ModelKey Findings on Estradiol-ERα Interaction
MCF-7 Estradiol induces ERα phosphorylation at Ser118 and Ser167, influencing its activity. nih.gov
Ligand binding leads to the recruitment of specific co-activator and co-repressor proteins. researchgate.netresearchgate.net
Estradiol binding can trigger the degradation of the ERα protein via the proteasome pathway.
HeLa Over-expression studies have helped to identify a common set of ERα-interacting proteins shared with MCF-7 cells. researchgate.net
Transient transfection with mutated ERα has been used to study the effects of specific phosphorylation sites on cell growth. nih.gov

Estrogen Receptor Beta (ERβ) is another key mediator of estradiol's effects. While it shares structural similarities with ERα, particularly in the DNA-binding and ligand-binding domains, it is encoded by a separate gene and exhibits distinct tissue distribution and transcriptional activities. In vitro studies have shown that estradiol binds to ERβ with a high affinity, comparable to its affinity for ERα researchgate.net.

In various cellular models, ERβ has been shown to have an antiproliferative role, often opposing the proliferative effects of ERα. For example, in lymphoma cell lines, activation of ERβ by estradiol or selective ERβ agonists resulted in a strong antiproliferative effect researchgate.net. The transcriptional activity of ERβ is also highly dependent on the cellular and promoter context. In some cell types, estradiol-bound ERβ is a potent transcriptional activator, while in others, its activity is more subdued compared to ERα oup.com.

Furthermore, the co-expression of both ERα and ERβ in the same cell can lead to the formation of ERα/ERβ heterodimers, which can modulate the transcriptional response to estradiol in a complex manner. Studies in human granulosa-luteal cells have demonstrated the expression of both receptor subtypes and have suggested that ERβ may play a dynamic role in mediating estrogen action in the ovary nih.gov.

Cellular ModelKey Findings on Estradiol-ERβ Interaction
Lymphoma Cell Lines Activation of ERβ by estradiol or selective agonists has a strong antiproliferative effect. researchgate.net
Human Granulosa-Luteal Cells Both ERα and ERβ are expressed, with ERβ levels increasing over time in culture, suggesting a dynamic role in the ovary. nih.gov
CHO Cells The transcriptional activity of ERβ in response to estradiol is significantly influenced by the cellular and promoter context. oup.com
MCF-7 Cells Phytoestrogens have been shown to bind with a higher affinity to ERβ compared to ERα, suggesting a potential for selective modulation. nih.gov

In addition to the nuclear estrogen receptors, estradiol can also signal through a G protein-coupled receptor known as GPER (formerly GPR30). GPER is a seven-transmembrane domain receptor that mediates rapid, non-genomic estrogen signaling. Upon binding estradiol, GPER activates a cascade of intracellular signaling events.

One of the key downstream effects of GPER activation is the transactivation of the epidermal growth factor receptor (EGFR). This occurs through a pathway involving the activation of Src tyrosine kinase and the subsequent release of membrane-anchored heparin-binding EGF-like growth factor (HB-EGF) by matrix metalloproteinases frontiersin.org. The activated EGFR can then initiate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways nih.govmdpi.com.

GPER activation has also been shown to stimulate the production of cyclic AMP (cAMP) and lead to the mobilization of intracellular calcium nih.gov. These second messengers can, in turn, activate a variety of downstream effectors, contributing to the diverse biological responses mediated by GPER.

Downstream PathwayKey Events Following Estradiol-GPER Activation
EGFR Transactivation Activation of Src kinase leads to the release of HB-EGF, which in turn activates EGFR. frontiersin.org
MAPK/ERK Pathway Activated EGFR stimulates the MAPK/ERK signaling cascade. nih.govmdpi.com
PI3K/Akt Pathway GPER activation can also lead to the stimulation of the PI3K/Akt survival pathway. nih.govmdpi.com
cAMP Production Estradiol binding to GPER can increase intracellular levels of cAMP. nih.gov
Calcium Mobilization GPER activation can trigger the release of calcium from intracellular stores. nih.gov

Modulation of Intracellular Signaling Cascades

The binding of estradiol to its various receptors initiates a complex network of intracellular signaling events that can be broadly classified as rapid, non-genomic actions and slower, genomic actions that involve the regulation of gene transcription.

The non-genomic actions of estradiol are characterized by their rapid onset, typically occurring within seconds to minutes of hormone exposure. These effects are often mediated by membrane-associated estrogen receptors, including a subpopulation of ERα and GPER.

A hallmark of rapid estrogen signaling is the swift mobilization of intracellular calcium. In chicken granulosa cells, for instance, estradiol was shown to cause an immediate and significant increase in intracellular calcium concentration, an effect that is independent of extracellular calcium and likely mediated by the release of calcium from intracellular stores researchgate.netoup.com. This rapid calcium signaling can then activate a variety of calcium-dependent enzymes and signaling pathways.

In addition to calcium signaling, estradiol can rapidly activate several protein kinase cascades. These include the MAPK/ERK pathway, the PI3K/Akt pathway, protein kinase A (PKA), and protein kinase C (PKC) nih.govimrpress.com. The activation of these pathways can have a wide range of cellular consequences, including the modulation of ion channel activity, the regulation of cell survival and apoptosis, and the control of synaptic plasticity in neurons nih.gov.

The classical mechanism of estradiol action involves the direct regulation of gene transcription by nuclear estrogen receptors. In this genomic pathway, the estradiol-liganded ERα or ERβ homodimers, or ERα/ERβ heterodimers, bind to specific DNA sequences known as estrogen response elements (EREs) located in the promoter regions of target genes nih.govmdpi.com.

In vitro transcription assays have been crucial in dissecting the molecular details of this process. These cell-free systems have demonstrated that ER-mediated transcription is ligand-dependent, with estradiol inducing transcriptional activation and anti-estrogens like ICI 164,384 and 4-hydroxytamoxifen (B85900) inhibiting it dtic.mil. The binding of the ER to the ERE creates a platform for the recruitment of a large complex of proteins, including co-activators, chromatin remodeling factors, and the basal transcription machinery, which collectively lead to the initiation of transcription.

Cross-talk with Growth Factor Receptor Signaling

The intricate interplay between estrogen signaling pathways and those of growth factors is a critical area of investigation in cellular biology, particularly in the context of hormone-dependent cancers. While direct studies on Estradiol 3-phosphate disodium are limited, research on its active component, estradiol, reveals significant cross-talk with growth factor receptor signaling. This interaction can modulate cellular responses and contribute to therapeutic resistance.

Functional cross-talk has been identified between estrogen signaling and pathways mediated by various growth factors. nih.gov In some cellular contexts, constitutively activated MAP kinase-signaling pathways can enhance the transcriptional activity of estrogen receptor alpha (ERα) by phosphorylating its AF-1 domain. nih.gov This mechanism is thought to contribute to the growth-stimulatory effects of certain selective estrogen receptor modulators. nih.gov

Furthermore, estrogen signaling is coupled with that of growth factors like epidermal growth factor (EGF) and insulin-like growth factor I (IGF-I), involving feedback mechanisms that directly affect the function of their respective receptors. nih.gov Estradiol has been shown to elicit the tyrosine phosphorylation of the EGF receptor and promote the association of ERα with the IGF-I receptor (IGF-IR), leading to the receptor's phosphorylation. nih.gov In MCF-7 breast cancer cells, estradiol enhances IGF-IR signaling, not by increasing the expression of the receptor itself, but by increasing the expression of Insulin (B600854) Receptor Substrate-1 (IRS-1) and the p85 regulatory unit of PI3K. nih.gov The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key downstream effector in this cross-talk, playing a significant role in estradiol-mediated cell survival and anorectic effects in neuronal cells. harvard.edumdpi.com This interaction between ERα and IGF-IR, with the subsequent activation of downstream pathways, is believed to underlie some of the beneficial effects of estradiol in certain experimental models. frontiersin.org

The following table summarizes the key growth factor signaling pathways that exhibit cross-talk with estradiol signaling:

Growth Factor Receptor PathwayNature of Cross-talk with Estradiol SignalingKey Mediators
Epidermal Growth Factor Receptor (EGFR)Estradiol can induce tyrosine phosphorylation of EGFR. ERα can associate with the SH2 region of EGF.EGFR, ERα, SH2, SH3
Insulin-like Growth Factor-I Receptor (IGF-IR)Estradiol enhances IGF-IR signaling and promotes the association of ERα with IGF-IR, leading to receptor phosphorylation.IGF-IR, ERα, IRS-1, PI3K
MAP Kinase (ERK)Constitutively activated MAP kinase pathways can enhance the transcriptional activity of ERα.ERα, AF-1 domain

Influence on Cellular Processes in Non-Human or In Vitro Models

Estradiol, the active form of this compound, exerts significant and often opposing effects on cell proliferation and apoptosis, depending on the cell type and context. In estrogen receptor-positive (ER+) breast cancer cell lines such as MCF-7, estradiol is known to promote cell proliferation and inhibit apoptosis. nih.gov It can abrogate apoptosis induced by various stimuli, including tumor necrosis factor-α (TNF-α), hydrogen peroxide (H2O2), and serum starvation. nih.gov This anti-apoptotic effect is partly mediated through the phosphorylation and inactivation of the pro-apoptotic protein BAD. nih.gov

Conversely, in certain contexts, particularly in breast cancer cells that have developed resistance to long-term estrogen deprivation, estradiol can paradoxically induce apoptosis. oup.comnih.gov In the MCF-7:5C cell line, for instance, estradiol treatment leads to increased expression of pro-apoptotic proteins, decreased mitochondrial membrane potential, enhanced cytochrome c release, and PARP cleavage, all hallmarks of apoptosis. oup.com This process appears to be dependent on the estrogen receptor and can be blocked by anti-estrogens like fulvestrant. oup.comnih.gov

In non-cancerous cell lines, the effects of estradiol are also varied. For example, in a human oligodendrocytic cell line, estradiol has been shown to have protective effects against TRAIL-induced apoptosis. researchgate.net In contrast, in osteoclast precursors, estradiol can have a pro-apoptotic effect, which is associated with the accumulation of phosphorylated p53 in the mitochondria. biorxiv.org

The table below provides a summary of the effects of estradiol on proliferation and apoptosis in different cell lines:

Cell LineEffect on ProliferationEffect on ApoptosisObserved Mechanism
MCF-7 (ER+ Breast Cancer)PromotesInhibitsPhosphorylation/inactivation of BAD nih.gov
MCF-7:5C (Estrogen Deprivation-Resistant Breast Cancer)InhibitsInducesActivation of the intrinsic mitochondrial pathway oup.com
HeLa (Cervical Carcinoma)Inhibits (for some analogs)Induces (for some analogs)Microtubule disruption leading to mitotic block nih.gov
Human Oligodendrocytic Cell Line-Inhibits (TRAIL-induced)Multiple sites of interaction in the apoptotic pathway researchgate.net
Osteoclast Precursors-PromotesAccumulation of phosphorylated p53 in mitochondria biorxiv.org

Estradiol is a potent regulator of gene expression, acting primarily through its binding to estrogen receptors, which are ligand-activated transcription factors. In cultured cells, estradiol has been shown to modulate the expression of a wide array of genes involved in various cellular processes.

In human foreskin fibroblasts, exposure to ethinyl estradiol, a synthetic estrogen, leads to the upregulation of Activating Transcription Factor 3 (ATF3) expression at both the mRNA and protein levels. nih.gov ATF3 promoter activity is also significantly enhanced following estradiol exposure. nih.gov This finding is significant as ATF3 is implicated in the TGF-beta epithelial-mesenchymal signaling pathway. nih.gov

In the context of adipogenesis, treatment of 3T3-L1 preadipocytes with β-estradiol significantly increases the expression of key genes associated with adipocyte differentiation and maturation, including PPARG, CEBPA, CEBPB, LPL, and SLC2A4. mdpi.com Conversely, the expression of the LMNA gene is notably decreased during the differentiation of these cells into mature adipocytes. mdpi.com

Estradiol also plays a role in regulating inflammatory gene expression. In macrophage cell lines, 17β-estradiol can down-regulate the expression of inflammatory genes, such as those encoding for the inducible form of nitric oxide synthase (iNOS) and matrix metalloprotease 9. nih.govunimi.it This is achieved, in part, by controlling the intracellular localization of the transcription factor NF-κB, preventing its nuclear translocation and subsequent transcriptional activity. nih.gov

In endometrial cancer cell lines like Ishikawa and ECC-1, estradiol stimulation leads to increased expression of ZNF626 and SLK, while RFWD3 expression is decreased, which is associated with enhanced cell proliferation and suppressed apoptosis. mdpi.com

A summary of estradiol's effect on the expression of specific genes in different cell culture models is presented below:

Cell TypeGeneEffect of EstradiolAssociated Cellular Process
Human Foreskin FibroblastsATF3UpregulationEpithelial-mesenchymal signaling nih.gov
3T3-L1 PreadipocytesPPARG, CEBPA, CEBPB, LPL, SLC2A4UpregulationAdipocyte differentiation mdpi.com
LMNADownregulationAdipocyte differentiation mdpi.com
Macrophages (e.g., RAW 264.7)iNOS, Matrix Metalloprotease 9DownregulationInflammatory response nih.govunimi.it
Endometrial Cancer Cells (Ishikawa, ECC-1)ZNF626, SLKUpregulationCell proliferation mdpi.com
RFWD3DownregulationApoptosis mdpi.com

Estradiol can modulate the activity of various enzymes within cellular contexts, with a particularly noteworthy interaction with aromatase, the very enzyme responsible for its synthesis from androgens. nih.govnih.gov Aromatase, also known as estrogen synthase, is a cytochrome P450 enzyme that catalyzes the conversion of androgens into estrogens. nih.gov

Research has shown that certain prenylflavonoids can inhibit aromatase activity, thereby reducing estrogen formation. researchgate.net This inhibition of aromatase activity leads to decreased proliferation and induced apoptosis in breast cancer cell lines, and the presence of 17β-estradiol in the treatment medium can revert these effects. researchgate.net

Furthermore, the expression and activity of aromatase can be enhanced in various types of cancer cells, including breast tumors. iu.edu This leads to local estrogen production that can stimulate tumor progression. iu.edu Interestingly, while aromatase protein levels may not significantly change between endocrine-responsive and -resistant breast cancer cells, its activity can be increased in resistant cells through signaling pathways like PI3K/Akt/IGFR. nih.gov

The regulation of aromatase activity is complex and can also be influenced by post-translational modifications. For instance, phosphorylation of aromatase can modulate its enzymatic activity. nih.gov

The following table summarizes the effects of estradiol and related compounds on aromatase activity:

Compound/ConditionEffect on Aromatase ActivityCellular Context
PrenylflavonoidsInhibitionBreast cancer cell lines researchgate.net
17β-EstradiolCan revert the inhibitory effects of some compoundsBreast cancer cell lines researchgate.net
PI3K/Akt/IGFR signalingIncreased activityEndocrine-resistant breast cancer cells nih.gov
PhosphorylationModulation of activityGeneral cellular contexts nih.gov

Estradiol plays a crucial role in bone homeostasis, primarily by regulating the activity of osteoclasts, the cells responsible for bone resorption. In vitro studies using cell culture models have been instrumental in elucidating the mechanisms by which estradiol influences osteoclast differentiation and function.

Estrogen has been shown to have a pro-apoptotic effect on osteoclasts. nih.gov Mechanistically, estradiol stimulates the production of transforming growth factor-beta1, which in turn promotes the apoptosis of osteoclasts. nih.gov This action helps to maintain a balance between bone formation and resorption.

In vitro models have been developed to mimic the effects of estrogen withdrawal, a condition that leads to increased bone resorption post-menopause. nih.govscholaris.ca Studies using the mouse macrophage RAW 264.7 cell line, which can be differentiated into osteoclasts, have shown that withdrawal of 17β-estradiol (E2-WD) leads to an increase in the population of osteoclasts with a podosome belt, a structure necessary for bone adhesion and resorption. nih.govscholaris.ca These osteoclasts also exhibit elevated resorptive activity compared to those continuously exposed to estrogen. nih.govscholaris.ca The enhanced bone resorption activity following estrogen withdrawal is associated with altered podosome and microtubule dynamics. nih.govscholaris.ca

Furthermore, the early stages of osteoclast differentiation are also influenced by estradiol. biorxiv.org The pro-apoptotic effect of estrogen in osteoclast progenitors is linked to the accumulation of phosphorylated p53 in the mitochondria, which can promote apoptosis by interacting with and stimulating Bax oligomerization and inducing cytochrome c release. biorxiv.org

The table below summarizes the investigational role of estradiol in in vitro bone remodeling mechanisms:

Experimental ConditionEffect on OsteoclastsObserved Mechanism
Continuous Estradiol ExposurePromotes apoptosis, suppresses resorptive activityStimulation of TGF-β1 production, regulation of podosome and microtubule dynamics nih.gov
Estradiol Withdrawal (E2-WD)Enhances resorptive activityIncreased formation of podosome belts, altered podosome and microtubule dynamics nih.govscholaris.ca
Estradiol in Osteoclast ProgenitorsPromotes apoptosisAccumulation of phosphorylated p53 in mitochondria, leading to Bax activation and cytochrome c release biorxiv.org

Analytical Methodologies for Research Characterization

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental to the analysis of Estradiol (B170435) 3-phosphate disodium (B8443419), providing the necessary separation from related compounds and endogenous substances. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominent techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Estradiol 3-phosphate disodium, offering robust separation and quantification capabilities. A validated reversed-phase HPLC (RP-HPLC) method has been specifically developed for the determination of 17β-Estradiol-3-phosphate. This method is adept at separating the phosphate (B84403) conjugate from its parent compound, estradiol, as well as other related estrogens like estrone (B1671321) and estriol.

The optimization of this HPLC method involves the careful consideration of several factors, including the ionic strength of the buffer, the pH of the mobile phase, the concentration of ion-pairing agents, the organic solvent composition, and the type of stationary phase. For instance, a Zorbax Rx C18 column has been shown to provide sufficient system suitability and a shorter chromatographic run time. A typical mobile phase might consist of a mixture of acetonitrile, methanol, and water.

Under optimized conditions, this method demonstrates excellent linearity over a concentration range of 0.1 to 100 µg/mL, with a detection limit as low as 0.02 µg/mL. The precision of the method is generally high, with a relative standard deviation (RSD) of less than 3.0%, and the accuracy is typically within 4.0%. The rapid nature of the assay, with a run time of approximately 10 minutes, allows for the analysis of a high volume of samples without the need for extensive sample pretreatment.

For the analysis of estradiol and its metabolites in biological fluids, HPLC is often coupled with fluorescence detection (HPLC-FLD) after derivatization with agents like dansyl chloride to enhance sensitivity.

Table 1: Performance Characteristics of a Validated HPLC Method for 17β-Estradiol-3-Phosphate

ParameterValue
Linearity Range0.1 - 100 µg/mL
Detection Limit0.02 µg/mL
Precision (%RSD)< 3.0%
AccuracyWithin 4.0%
Chromatographic Run Time10 minutes

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as a highly sensitive and specific method for the quantification of estrogens and their metabolites, including phosphate esters, in various biological matrices. This technique combines the superior separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry. For the analysis of estradiol and its conjugates, LC-MS/MS methods often employ derivatization to improve ionization efficiency and achieve lower detection limits, often in the sub-picomolar range.

A common approach involves liquid-liquid extraction of the analyte from the sample matrix, followed by derivatization. Dansyl chloride is a frequently used derivatizing agent that enhances the signal in positive electrospray ionization mode. The derivatized analytes are then separated on a C18 reversed-phase column and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

Ultrasensitive LC-MS/MS methods have achieved limits of quantification (LOQs) as low as 0.6 pmol/L (0.16 pg/mL) for estradiol, demonstrating the power of this technique for trace-level analysis. The use of stable isotope-labeled internal standards is crucial for correcting for matrix effects and variations in extraction recovery and ionization efficiency, thereby ensuring high accuracy and precision.

Table 2: Performance of an Ultrasensitive LC-MS/MS Method for Estradiol

ParameterEstradiol (E2)Estrone (E1)
Limit of Quantification (LOQ)0.6 pmol/L (0.16 pg/mL)0.3 pmol/L (0.07 pg/mL)
Coefficient of Variation (%CV)< 9.0%< 7.8%

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of estrogens, though it typically requires derivatization to increase the volatility and thermal stability of the analytes. For a compound like this compound, the phosphate group would need to be cleaved or derivatized prior to analysis. A common derivatization strategy for estrogens involves the formation of trimethylsilyl (B98337) (TMS) ethers or perfluoroacyl esters.

For instance, a two-step derivatization process can be employed where the phenolic hydroxyl group is protected by ethoxycarbonylation, followed by pentafluoropropionyl (PFP) derivatization of the remaining aliphatic hydroxyl groups. This approach yields derivatives with excellent chromatographic properties and mass spectral characteristics. The analysis is typically performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.

GC-MS methods can achieve low limits of quantification, often in the range of 0.02 to 0.1 ng/mL for many estrogens. The use of high-temperature GC columns can lead to good separation with symmetric peak shapes and short analysis times, typically within 8 minutes. The specificity of GC-MS is a significant advantage, as it allows for the differentiation of various estrogen metabolites based on their unique mass spectra.

Spectroscopic and Immunological Detection Methods

In addition to chromatographic techniques, a variety of spectroscopic and immunological methods are employed for the detection and quantification of estradiol and its derivatives. These methods are often characterized by high sensitivity and throughput.

Chemiluminescent Immunoassays

Chemiluminescent immunoassays (CLIA) are widely used for the quantification of estradiol in biological samples due to their high sensitivity and suitability for automation. These assays are based on the principle of competitive binding, where the estradiol in the sample competes with a labeled estradiol conjugate for a limited number of antibody binding sites. The label is typically an enzyme that catalyzes a chemiluminescent reaction. The intensity of the light produced is inversely proportional to the concentration of estradiol in the sample.

A light-initiated chemiluminescent assay (LICA) is a homogeneous assay that does not require separation or washing steps, making it rapid and precise. In a competitive LICA for estradiol, the sample competes with a biotinylated antigen for binding to anti-estradiol antibodies. The signal is generated by the proximity of donor and acceptor beads. These assays can have a wide detection range, for example, from 20 to 5000 pg/mL, with good recovery rates (typically 97.5% to 106.8%). The high specificity of the antibodies used is crucial for minimizing cross-reactivity with other structurally related steroids.

Table 3: Characteristics of a Competitive Light-Initiated Chemiluminescent Assay for Estradiol

ParameterValue
Detection Range20 - 5000 pg/mL
Recovery Rate97.5% - 106.8%
Assay PrincipleHomogeneous Competitive Immunoassay

Electrochemical Immunoassays and Aptasensing

Electrochemical immunoassays represent a sensitive and cost-effective alternative for the detection of estradiol. These methods involve the immobilization of anti-estradiol antibodies on an electrode surface. In a competitive assay format, the estradiol in the sample competes with a labeled estradiol conjugate (e.g., horseradish peroxidase-labeled estradiol) for antibody binding. The enzymatic reaction produces an electrochemical signal that can be measured amperometrically. Such immunosensors can achieve low detection limits, in the range of 0.77 pg/mL, with a linear response over a concentration range of 1 to 250 pg/mL.

Aptasensing is an emerging technology that utilizes aptamers—short, single-stranded DNA or RNA molecules—as recognition elements instead of antibodies. Aptamers can be selected to bind to specific targets, such as estradiol, with high affinity and specificity. In an electrochemical aptasensor, the binding of estradiol to the immobilized aptamer induces a conformational change that alters the electrochemical signal. This can be detected through changes in impedance or the redox current of a probe. The negatively charged phosphate backbone of the DNA or RNA aptamer plays a role in the electrochemical response. These sensors offer the advantages of high stability and ease of modification.

Table 4: Performance of an Electrochemical Immunosensor for Estradiol

ParameterValue
Linear Range1 - 250 pg/mL
Detection Limit0.77 pg/mL
Reproducibility (%RSD)5.9%

Validation Parameters in Research Analytical Method Development

Method validation is a critical aspect of analytical research, ensuring that the chosen method is reliable, reproducible, and suitable for its intended purpose. For "this compound," particularly in biological matrices, key validation parameters include sensitivity, detection limits, specificity, and selectivity.

The analysis of estrogens and their metabolites in biological matrices such as plasma, serum, or urine is challenging due to their very low physiological concentrations. nih.gov While TLC-densitometry can be employed for quantification, more sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are often required to achieve the necessary detection limits in biological samples. nih.govlabcorp.com

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. For steroid analysis, these parameters are crucial for understanding the pharmacokinetic profile and biological effects of the compound.

The table below presents typical detection and quantification limits for estradiol in biological matrices, primarily determined by advanced analytical techniques, which can serve as a benchmark for methods developed for "this compound."

Analytical TechniqueMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
TLC-Densitometry (for related steroids)Pharmaceutical Formulations16.7 - 22.3 ng/spot55.7 - 70.9 ng/spot
LC-MS/MSSerum/Plasma0.5 - 2.4 pg/mL0.5 - 5 pg/mL
Ultrasensitive LC/MSSerumNot specified≤10 pg/mL
Differential Pulse Voltammetry BiosensorPBS, Tap Water, Simulated UrineNot specified2.25 pg/mL

Data compiled from multiple sources. nih.govnih.govquestdiagnostics.comnih.gov

Achieving low detection limits often requires extensive sample preparation, including extraction and derivatization, to enhance the signal and remove interfering substances. nih.gov The inherent polarity of "this compound" may influence the choice of extraction method, with solid-phase extraction (SPE) being a common technique for estrogens.

Specificity refers to the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity is a comparative term that describes the ability of a method to differentiate between the analyte and other substances. frontiersin.org

In the context of "this compound" analysis in biological matrices, specificity is of paramount importance due to the presence of a multitude of endogenous compounds, including other steroid hormones and their metabolites. Immunoassays, for instance, can sometimes lack specificity due to cross-reactivity with structurally similar steroids. nih.gov

Chromatographic methods, by their nature, offer a higher degree of specificity. In TLC, the separation of the analyte spot from other components on the chromatogram is a direct measure of its specificity. The Rf value (retardation factor) of "this compound" should be distinct from that of potential interferents. The use of multiple mobile phases with different selectivities can further confirm the identity of the analyte.

For highly complex matrices, techniques like LC-MS/MS provide excellent specificity through the selection of specific precursor and product ion transitions for the analyte. When developing a method for "this compound," it is crucial to evaluate its specificity by analyzing blank matrix samples and samples spiked with potentially interfering substances. The absence of interfering peaks at the retention time or Rf value of the analyte confirms the method's specificity.

Preclinical Research Applications and Mechanistic Studies in Animal Models

Investigations in Rodent Models of Physiological Processes

Ovariectomized (OVX) rodent models are fundamental in endocrinology research, as the surgical removal of the ovaries eliminates the primary source of endogenous estrogens, creating a reliable model of postmenopausal hormone deficiency nih.govmdpi.com. The administration of an estradiol (B170435) prodrug like Estradiol 3-phosphate allows for the systematic study of estrogen replacement on various physiological systems.

In ovariectomized animals, the absence of ovarian hormones leads to significant metabolic and hormonal dysregulation. Studies consistently show that estrogen replacement, which would be the result of Estradiol 3-phosphate administration, can reverse many of these changes.

Research in OVX rats has shown that 17β-estradiol replacement effectively suppresses the body weight gain and fat accumulation that typically follows ovariectomy nih.gov. This is achieved by enhancing whole-body energy consumption nih.gov. Furthermore, estradiol administration improves impaired glucose tolerance, a common consequence of estrogen deficiency mdpi.com. A transcriptomic analysis of adipose tissue in OVX rats revealed that estradiol substitution significantly alters the expression of genes involved in lipid and glucose metabolism nih.gov. For instance, estradiol administration leads to the downregulation of genes involved in lipogenesis (fat creation) and a shift in the genetic profile that limits lipolysis (fat breakdown) in fat cells, contributing to a healthier metabolic state mdpi.com.

The table below summarizes typical findings in studies involving estradiol replacement in ovariectomized rodent models.

ParameterObservation in Ovariectomized (OVX) ControlEffect of 17β-Estradiol Replacement
Body Weight Significant increaseSuppressed weight gain
Adiposity Index Increased visceral fatMarkedly reduced
Glucose Tolerance ImpairedImproved
Serum Triglycerides Decreased (with ectopic fat deposition)Increased (mobilized from tissues)
Gene Expression (Adipose) Altered lipid & glucose metabolism genesPartial reversal to pre-OVX state

This table presents generalized data from studies on estradiol replacement in ovariectomized rats, illustrating the expected outcomes following the conversion of Estradiol 3-phosphate to active estradiol. nih.govmdpi.com

Hepatic System: The liver is a key target for estrogen action, expressing both estrogen receptor alpha (ERα) and beta (ERβ) mdpi.com. Preclinical studies in rodent models show that estrogen deficiency promotes hepatic lipid accumulation, inflammation, and insulin (B600854) resistance oup.com. Estradiol administration has been shown to have protective effects. For example, estradiol can enhance mitochondrial biogenesis and metabolic capacity in liver cells mdpi.com. In OVX rats, long-term estradiol treatment can increase the expression of liver ERα, potentially enhancing the liver's responsiveness to the hormone oup.com. Furthermore, estradiol signaling through ERα helps regulate lipogenesis, and mice with liver-specific ERα knockout develop fatty liver nih.gov.

Renal System: Estrogen and its receptors also play a crucial role in kidney physiology and pathophysiology nih.gov. Estrogen is involved in regulating phosphorus homeostasis in the kidney's proximal tubules via its receptors, a process of potential relevance for a phosphate-containing prodrug nih.gov. Animal models have demonstrated that estrogens have anti-oxidative and anti-fibrotic effects in the context of chronic kidney disease. In models of renal injury, estradiol administration can attenuate glomerulosclerosis by inducing the synthesis of nitric oxide in glomerular endothelial cells and inhibiting the proliferation of glomerular mesangial cells researchgate.net. Estrogen also participates in the process of renal tubular regeneration by modulating cell proliferation through its receptors nih.gov.

Use as a Prodrug in Experimental Paradigms

The chemical structure of Estradiol 3-phosphate, specifically the addition of a hydrophilic phosphate (B84403) group, makes it a candidate for use as a prodrug to improve solubility and modify the pharmacokinetic profile of estradiol.

The fundamental principle of using Estradiol 3-phosphate as a prodrug is that its conversion to active estradiol is dependent on the activity of local phosphatase enzymes researchgate.netwikipedia.org. This enzymatic conversion effectively creates a two-step release mechanism: the administration of the inactive prodrug, followed by its gradual bioactivation in tissues. While specific pharmacokinetic studies detailing the release profile of Estradiol 3-phosphate disodium (B8443419) in animal models are not widely available, research on the related compound polyestradiol phosphate (a polymer of estradiol phosphate) demonstrates the validity of this approach. Intramuscular injection of polyestradiol phosphate results in a long-acting depot that slowly releases estradiol phosphate monomers, which are then cleaved by phosphatases to provide sustained, stable levels of estradiol for weeks nih.gov. This mechanism avoids the high initial peak and rapid trough in hormone levels often seen with direct administration of other estradiol esters, providing a more controlled and physiologically stable hormone replacement model nih.gov.

Estradiol 3-phosphate serves as a substrate for alkaline phosphatase (ALP), an enzyme whose activity varies significantly between different tissues and in certain disease states nih.gov. In theory, the rate of conversion of Estradiol 3-phosphate to estradiol in a specific tissue in vivo could be used as an indirect measure of local ALP activity. Tissues with high ALP expression, such as bone during periods of active remodeling or certain types of tumors, would be expected to bioactivate the prodrug more rapidly. A 1951 study noted that estradiol phosphates can also act as competitive inhibitors of alkaline phosphatase, indicating a complex interaction between the prodrug and its activating enzyme nih.gov. By measuring the local concentration of the liberated estradiol over time, researchers could potentially map and quantify regional phosphatase activity within a living animal model, providing insights into physiological or pathological processes.

Elucidation of Biological Pathways in Disease Models (Mechanistic Focus)

By providing a stable and targeted delivery of estradiol, prodrugs like Estradiol 3-phosphate could be valuable tools for investigating the hormone's role in various disease models. A related compound, 17α-ethinyl estradiol-3-sulfate, has been shown to increase survival and restore cardiovascular homeostasis in a large animal model of combined traumatic brain injury and hemorrhagic shock, demonstrating the utility of modified estrogens in such research nih.gov.

In the context of neurodegenerative disorders, estradiol is known to be neuroprotective nih.gov. Using a prodrug could help elucidate these mechanisms by ensuring sustained estradiol levels in the brain. For instance, in vivo studies in rats have shown that estradiol can inhibit glycogen (B147801) synthase kinase 3 (GSK3), an enzyme implicated in neurodegeneration, and regulate its interaction with estrogen receptors and β-catenin in the hippocampus nih.gov. A controlled-release prodrug would be an ideal tool to study the long-term impact of stable GSK3 inhibition by estradiol in animal models of diseases like Alzheimer's.

Inflammatory Response Pathways in Induced Models

In preclinical animal models, estradiol has been shown to modulate inflammatory pathways, particularly in artificially induced conditions of inflammation. Studies in mouse models of psoriasis, induced by imiquimod, revealed that estradiol can suppress psoriatic inflammation. nih.gov This effect is partly achieved by regulating the functions of neutrophils and macrophages. nih.gov In these models, mice without endogenous ovarian hormones experienced more severe psoriatic inflammation, with increased production of key inflammatory cytokines IL-17A and IL-1β. nih.gov The administration of exogenous estradiol reversed this effect. nih.gov The mechanism for this suppression involves estrogen receptors on neutrophils and macrophages, as the effect was nullified in mice lacking these receptors in myeloid cells. nih.gov Estradiol was found to suppress the production of IL-1β from both neutrophils and macrophages. nih.gov

Further evidence of estradiol's anti-inflammatory effects comes from a rat model of preeclampsia induced by N(omega)-nitro-L-arginine methyl ester (L-NAME). nih.gov In this model, estradiol treatment was associated with a reduction in inflammation and an improvement in pregnancy outcomes. nih.gov The study observed that estradiol administration led to a decrease in the serum and placental levels of several pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, interferon-γ (IFN-γ), and monocyte chemoattractant protein-1 (MCP-1). nih.gov Mechanistically, these protective effects may be linked to the deactivation of the toll-like receptor 4 (TLR4) signaling pathway. nih.gov

Studies on macrophages also elucidate a specific molecular mechanism for estradiol's anti-inflammatory action. Estradiol can inhibit the expression of inflammatory genes by preventing the nuclear translocation of nuclear factor κB (NF-κB), a key transcription factor in the inflammatory response. nih.govresearchgate.net In macrophage cell lines stimulated with lipopolysaccharide (LPS), an inflammatory agent, estradiol blocks the transport of the p65 subunit of NF-κB into the nucleus. nih.govresearchgate.net This action is mediated rapidly through a non-genomic pathway involving the activation of phosphatidylinositol 3-kinase (PI3K) and is specifically dependent on estrogen receptor alpha (ERα). nih.gov

Summary of Estradiol's Effects on Inflammatory Pathways in Animal Models
Animal ModelInduced ConditionKey FindingsAffected Cytokines/Pathways
MouseImiquimod-induced PsoriasisSuppressed psoriatic inflammation by regulating neutrophils and macrophages. nih.gov&darr; IL-1β, &darr; IL-17A nih.gov
RatL-NAME-induced PreeclampsiaAttenuated adverse pregnancy outcomes and reduced inflammation. nih.gov&darr; IL-1β, &darr; IL-6, &darr; IFN-γ, &darr; MCP-1; Deactivation of TLR4 signaling nih.gov
Macrophage CultureLPS StimulationInhibited inflammatory gene expression by preventing NF-κB nuclear translocation. nih.govresearchgate.netInhibition of NF-κB (p65) pathway via PI3K and ERα nih.gov

Cellular Signaling in Cancer Cell Xenograft Models

In cancer research, xenograft models, where human tumor cells are grown in immunocompromised animals, are crucial for studying cellular signaling in an in vivo environment. Studies using ER-positive T47D human breast cancer cells grown as xenografts in nude mice have been used to define the mechanisms of estrogen signaling in solid tumors. oup.comnih.gov Gene expression profiling in these models identified 188 genes that were regulated by 17β-estradiol. nih.gov These genes were categorized into two main classes based on their response to estrogen withdrawal: Class I genes (approx. 46%) returned to their basal expression levels, while Class II genes (approx. 53%) did not, suggesting a more sustained change in the cellular signaling network. nih.gov Notably, this in vivo gene regulation profile showed only an 11% overlap with genes regulated by estradiol in the same cells grown in vitro, highlighting the critical influence of the tumor microenvironment on cellular signaling. nih.gov

Research on xenograft models derived from Tsc2-deficient cells, which exhibit hyperactive mTORC1 signaling, has shown that estradiol promotes cell survival by influencing metabolic pathways. harvard.edu Estradiol treatment was found to enhance glucose uptake and addiction to the pentose (B10789219) phosphate pathway (PPP). harvard.edu This metabolic reprogramming leads to increased cellular NADPH and reduced reactive oxygen species (ROS), thereby enhancing cell survival under conditions of oxidative stress. harvard.edu The mechanism involves the reactivation of the Akt signaling pathway, which is otherwise suppressed by feedback inhibition in cells with hyperactive mTORC1. harvard.edu Estradiol-induced Akt activation promotes the translocation of glucose transporters (GLUT1 or GLUT4) to the plasma membrane, facilitating increased glucose uptake. harvard.edu

Studies involving the withdrawal of estrogen from estrogen-dependent human breast cancer xenografts (MCF-7 and ZR75-1) also provide insight into cellular signaling related to energy metabolism. semanticscholar.org Following estrogen removal, these tumors showed a significant increase in the ratio of nucleoside triphosphate to inorganic phosphate (NTP:Pi), suggesting a correlation between estrogen signaling and the steady-state concentrations of energy-rich phosphates like ATP and phosphocreatine. semanticscholar.org

Cellular Signaling Effects of Estradiol in Cancer Xenograft Models
Xenograft ModelKey Signaling Pathway/ProcessObserved Effect
T47D Breast CancerGene Expression RegulationIdentified 188 estradiol-regulated genes, with distinct patterns upon hormone withdrawal. nih.gov
Tsc2-deficient CellsPI3K/Akt/mTOR & Metabolic SignalingReactivated Akt, promoted glucose uptake, and enhanced the pentose phosphate pathway, leading to increased cell survival. harvard.edu
MCF-7 & ZR75-1 Breast CancerEnergy MetabolismEstrogen withdrawal led to a significant increase in the NTP:Pi ratio, affecting cellular energy state. semanticscholar.org

Neuroendocrine Axes and Brain Function in Animal Models

Estradiol plays a significant role in modulating neuroendocrine axes and brain function, with extensive research conducted in various animal models. These studies have established that estradiol can influence cognitive functions, offer neuroprotection, and affect neuroinflammation within the brain. nih.govbiorxiv.orgnih.gov The cognitive effects are mediated in key brain regions such as the hippocampus and cerebral cortex, which contain estrogen receptors ERα and ERβ. nih.gov

In middle-aged female rat models, estradiol administration has been shown to affect hippocampal plasticity and neuroinflammation. biorxiv.orgbiorxiv.org Specifically, estradiol treatment decreased the activation of new neurons in the dorsal hippocampus. biorxiv.orgbiorxiv.org It also reduced the concentration of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in the dorsal hippocampus and modulated anti-inflammatory cytokines like IL-4 and IL-10, with effects varying based on the animal's reproductive history. biorxiv.org This suggests a complex interaction between estradiol and past hormonal experiences in shaping the brain's inflammatory state and plasticity in later life. biorxiv.orgbiorxiv.org

Estradiol also demonstrates potent neuroprotective properties in animal models of brain ischemia. nih.govresearchgate.net In rodent models of both global and focal ischemia (stroke), administration of 17β-estradiol has been shown to be profoundly neuroprotective, reducing the extent of brain damage. nih.govnih.gov These protective effects are observed even when estradiol is administered after the ischemic event. nih.gov The underlying mechanisms are thought to involve the activation of signaling pathways that promote neuronal survival, such as the PI3K/Akt pathway, which in turn inhibits pro-apoptotic factors like glycogen synthase kinase-3beta (GSK3β) and the caspase death cascade. researchgate.net Furthermore, studies suggest that the aging brain can remain responsive to the neuroprotective actions of estradiol, even after long periods of hormone withdrawal. nih.govnih.gov

Effects of Estradiol on Brain Function in Animal Models
Animal ModelArea of StudyKey Findings
Rats (Middle-aged)Hippocampal Plasticity & NeuroinflammationDecreased activation of new neurons; reduced pro-inflammatory cytokine TNF-α and modulated anti-inflammatory cytokines in the hippocampus. biorxiv.orgbiorxiv.org
Rodents (Global & Focal Ischemia)NeuroprotectionReduces ischemia-induced brain damage and neuronal loss. nih.govresearchgate.netnih.gov
Various Animal ModelsCognitive FunctionModulates cognitive functions through actions in the hippocampus and cerebral cortex. nih.gov

Future Research Directions and Theoretical Frameworks

Advancements in Targeted Synthesis and Bioconjugation Techniques

The synthesis of estradiol (B170435) esters, including phosphate (B84403) derivatives, is a critical area for developing targeted therapeutic agents. Future research will likely focus on refining synthetic methodologies to improve yield, purity, and specificity.

Key areas of advancement include:

Site-Specific Phosphorylation: Developing more efficient and selective methods for phosphorylation at the C3 position of the estradiol molecule is paramount. This involves exploring novel phosphorylating agents and catalytic systems that minimize side reactions and protect other reactive groups on the steroid nucleus.

Bioconjugation for Targeted Delivery: A significant future direction is the bioconjugation of Estradiol 3-phosphate to targeting moieties. This could involve linking the compound to peptides, antibodies, or nanoparticles that recognize specific cell surface receptors, such as those overexpressed in hormone-dependent cancers. For instance, novel bone-targeting estradiol analogs have been synthesized with 3-O-phosphorylated groups to enhance affinity for hydroxyapatite, demonstrating the potential for tissue-specific delivery. nih.gov

"Click Chemistry" Applications: The use of click chemistry reactions, known for their high efficiency and specificity, could streamline the synthesis of complex estradiol bioconjugates. This would facilitate the rapid assembly of targeted drug delivery systems with diverse functionalities.

High-Throughput Screening for Novel Enzymatic Interactions

High-throughput screening (HTS) offers a powerful platform for rapidly assessing the interactions of Estradiol 3-phosphate with a vast array of enzymes. As a prodrug, its activation is dependent on phosphatases, but it may also interact with other enzymes, influencing its metabolic profile and off-target effects.

Future HTS campaigns will likely focus on:

Identifying Activating Phosphatases: Screening extensive libraries of human phosphatases to identify the specific enzymes responsible for the dephosphorylation of Estradiol 3-phosphate in different tissues. This can help predict tissue-specific activation rates and efficacy.

Assessing Off-Target Interactions: Utilizing HTS to screen for inhibitory or allosteric effects on other key enzymes involved in steroid metabolism, such as sulfotransferases, glucuronyltransferases, and cytochrome P450 enzymes. clinpgx.orgresearchgate.net

Developing Novel Assay Formats: Implementing advanced HTS assays, such as fluorescence polarization or universal phosphate release assays, to enable more sensitive and efficient screening. researchgate.netresearchgate.net The development of HTS platforms for various endocrine system targets demonstrates the feasibility of applying these techniques to explore the interactions of compounds like Estradiol 3-phosphate. endocrine-abstracts.org

Development of Advanced In Vitro and Organoid Models for Mechanistic Exploration

To better understand the biological effects of Estradiol 3-phosphate, researchers are moving beyond traditional 2D cell cultures to more physiologically relevant models.

Organoid Models: Three-dimensional (3D) organoids derived from human stem cells or patient tissues are revolutionizing disease modeling. prf.org Endocrine tumor organoids and models of the female reproductive tract (including ovary, fallopian tube, and endometrium) can faithfully recapitulate the morphology, function, and molecular characteristics of the original tissue. researchgate.netnih.govnih.govmdpi.com These models provide an unparalleled opportunity to study the tissue-specific conversion of Estradiol 3-phosphate to estradiol and its subsequent effects on cell proliferation, differentiation, and gene expression in a human-relevant context. nih.gov

Microphysiological Systems (Organs-on-a-Chip): These devices allow for the co-culture of different cell types in a microfluidic environment, simulating the interactions between different organs. A multi-organ chip could be used to model the systemic metabolism and distribution of Estradiol 3-phosphate, providing insights into its pharmacokinetic and pharmacodynamic properties.

Specialized In Vitro Models: The development of specific in vitro models, such as those for studying osteoclast activation during estrogen withdrawal or adipogenesis, allows for detailed mechanistic studies. scholaris.camdpi.com Such models can be adapted to investigate how Estradiol 3-phosphate influences cellular processes in bone and adipose tissue after its conversion to estradiol.

Computational Modeling of Molecular Interactions and Metabolic Fate

In silico approaches are becoming indispensable for predicting and understanding the behavior of drug molecules, saving time and resources in the drug development process.

Molecular Docking: Computational docking simulations can predict the binding affinity and orientation of Estradiol 3-phosphate and its active metabolite, estradiol, within the ligand-binding pockets of various proteins, most notably the estrogen receptors (ERα and ERβ). nih.govmdpi.comnih.gov These models help elucidate the structural basis for receptor activation and can be used to screen for potential interactions with other nuclear receptors or enzymes. ku.edu

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how the compound interacts with its target proteins over time, revealing conformational changes and the stability of the ligand-protein complex.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Computational models can be developed to simulate the absorption, distribution, metabolism, and excretion (ADME) of Estradiol 3-phosphate. These models can predict its metabolic fate, including the rate of conversion to estradiol in different tissues and subsequent metabolism via hydroxylation, methylation, and conjugation pathways. clinpgx.orgnih.gov

Table 1: Computational Approaches in Estradiol Research

Modeling Technique Application for Estradiol 3-phosphate Research Key Insights
Molecular Docking Predicting binding modes with estrogen receptors and metabolizing enzymes. Binding affinity, structural basis of interaction, potential off-target binding.
Molecular Dynamics Simulating the dynamic behavior of the compound within a binding site. Complex stability, conformational changes, interaction pathways.
QSAR Analysis Relating chemical structure to biological activity for derivative compounds. Predicting the activity of novel synthesized analogs.

Integration with "Omics" Technologies for Comprehensive Pathway Analysis

The integration of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) provides a systems-level understanding of the biological response to Estradiol 3-phosphate. nih.govmdpi.com

Transcriptomics: RNA sequencing (RNA-Seq) can identify global changes in gene expression in response to treatment, revealing the downstream signaling pathways activated by the released estradiol. This can clarify its impact on cellular processes like cell cycle progression, apoptosis, and metabolism. nih.gov

Metabolomics: By profiling changes in cellular metabolites, metabolomics can provide a direct readout of the functional consequences of enzymatic activity. frontiersin.org This approach can be used to trace the metabolic fate of Estradiol 3-phosphate and identify key metabolic pathways that are altered by estrogen signaling, such as the pentose (B10789219) phosphate pathway. nih.govnih.gov

Multi-Omics Integration: The true power of these technologies lies in their integration. researchgate.net By combining transcriptomic, proteomic, and metabolomic data, researchers can construct comprehensive models of the cellular response. nih.gov This integrated approach allows for a more complete pathway analysis, linking initial drug metabolism to downstream changes in gene expression, protein function, and metabolic activity, ultimately providing a holistic view of the compound's mechanism of action. mdpi.com

Table 2: Compound Names Mentioned

Compound Name
17β-estradiol
Androstenedione
Estradiol
Estradiol 3-phosphate disodium (B8443419)
Estrone (B1671321)
Estriol

Q & A

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in longitudinal studies?

  • Analysis Tools :
  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., log[agonist] vs. response) using GraphPad Prism.
  • Time-Series Analysis : Apply mixed-effects models to account for repeated measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.